Nizatidine sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

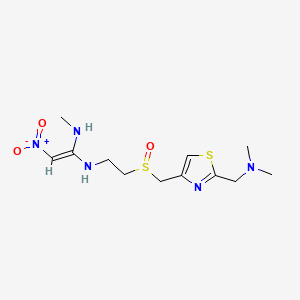

Nizatidine sulfoxide is a derivative of nizatidine, a histamine H2 receptor antagonist commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is formed through the oxidation of nizatidine, resulting in the addition of a sulfoxide group to the molecule. This compound retains some of the pharmacological properties of nizatidine but also exhibits unique characteristics due to the presence of the sulfoxide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nizatidine sulfoxide can be synthesized through the oxidation of nizatidine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:

Nizatidine+H2O2→Nizatidine Sulfoxide+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide or other oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Nizatidine sulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of nizatidine sulfone.

Reduction: this compound can be reduced back to nizatidine using reducing agents such as sodium borohydride.

Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products Formed:

Oxidation: Nizatidine sulfone.

Reduction: Nizatidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Table 1: Comparative Pharmacological Effects

| Compound | H2 Antagonist Activity | Gastric Acid Secretion Inhibition | Protective Effects Against Gastric Damage |

|---|---|---|---|

| Nizatidine | High | Yes | Yes |

| Nizatidine Sulfoxide | Low | No | No |

Analytical Applications

This compound has been utilized in analytical chemistry for developing methods to quantify nizatidine in pharmaceutical preparations. Four validated methods have been described for determining nizatidine levels in the presence of its sulfoxide derivative, showcasing its importance in ensuring the quality and safety of pharmaceutical products . These methods include:

- Zero-order and first-derivative spectrophotometry : Used for accurate quantification.

- High-performance liquid chromatography (HPLC) : Provides precise separation and identification.

- Fluorescence quenching techniques : Allows sensitive detection of both nizatidine and its metabolites .

Study on Duodenal Damage

A significant study investigated the effects of nizatidine on duodenal damage caused by acid perfusion in animal models. While nizatidine effectively reduced mucosal damage, the sulfoxide derivative did not demonstrate similar protective effects. This highlights the distinct biological activity between nizatidine and its metabolite .

Table 2: Effects of Nizatidine vs. This compound on Duodenal Damage

| Treatment | Dose (mg/kg) | Duodenal Damage (mm²) | Inhibition (%) |

|---|---|---|---|

| Control | - | 49.1 ± 7.4 | - |

| Nizatidine | 10 | 21.3 ± 5.1 | 56.6 |

| This compound | - | Not applicable | Not applicable |

Future Research Directions

Given the limited understanding of this compound's pharmacological potential, future research could explore:

- Combination Therapies : Investigating whether this compound can enhance the efficacy of other medications when used in conjunction with them.

- Alternative Therapeutic Applications : Exploring novel uses beyond gastrointestinal conditions, potentially leveraging its chemical properties in different therapeutic contexts.

- Mechanistic Studies : Further elucidating the mechanisms by which nizatidine and its metabolites exert their effects could provide insights into their roles in treatment protocols.

Mecanismo De Acción

Nizatidine sulfoxide exerts its effects by competitively inhibiting histamine at the histamine H2 receptors located on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease and peptic ulcers. The presence of the sulfoxide group may enhance the binding affinity of the compound to the H2 receptors, potentially leading to improved efficacy.

Comparación Con Compuestos Similares

Nizatidine sulfoxide can be compared with other histamine H2 receptor antagonists such as:

Ranitidine: Similar in function but differs in the presence of a furan ring instead of a thiazole ring.

Famotidine: More potent than nizatidine but has a different chemical structure.

Cimetidine: The first H2 receptor antagonist developed, but with a different side effect profile.

Uniqueness: this compound is unique due to the presence of the sulfoxide group, which may confer additional pharmacological properties and potentially enhance its therapeutic effects compared to its parent compound, nizatidine.

By understanding the detailed properties and applications of this compound, researchers and healthcare professionals can better appreciate its potential in various scientific and medical fields.

Actividad Biológica

Nizatidine sulfoxide is a metabolite of the histamine H2-receptor antagonist nizatidine, primarily known for its role in reducing gastric acid secretion. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Pharmacokinetics and Metabolism

Nizatidine is metabolized in the liver, producing several metabolites, including this compound and nizatidine N-oxide. Approximately 6% of an administered dose is excreted as this compound in urine, indicating its presence as a minor metabolite . The pharmacokinetic profile of nizatidine includes:

- Bioavailability : About 70%.

- Absorption : Peak plasma concentrations occur within 0.5 to 3 hours after oral administration.

- Half-life : Ranges from 1 to 2 hours under normal conditions but can extend in cases of renal impairment .

Table 1: Key Pharmacokinetic Parameters of Nizatidine

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration | 0.5 - 3 hours |

| Half-life | 1 - 2 hours |

| Excretion (as sulfoxide) | ~6% of dose |

Biological Activity

Nizatidine, as an H2-receptor antagonist, primarily inhibits gastric acid secretion. However, the biological activity of its sulfoxide derivative is less well characterized. Research indicates that this compound may exhibit limited biological activity compared to its parent compound.

- Inhibition of Gastric Acid Secretion : Nizatidine is effective in reducing both basal and stimulated gastric acid secretion. However, studies suggest that this compound lacks significant antisecretory activity .

- Cytoprotective Effects : Nizatidine has been shown to have cytoprotective effects against gastric lesions induced by various agents. The sulfoxide derivative's role in this context remains unclear but is generally considered inactive .

Case Studies and Clinical Findings

Clinical trials involving nizatidine have primarily focused on its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Adverse effects reported in these trials include sweating, urticaria, and elevated liver enzymes, but specific data on this compound's side effects are sparse due to its minor presence .

Table 2: Adverse Events Associated with Nizatidine Treatment

| Adverse Event | Incidence (%) |

|---|---|

| Sweating | 1.0 |

| Urticaria | 0.5 |

| Elevated Liver Enzymes | Variable |

Research Findings

A study highlighted that the N-desmethylated metabolite of nizatidine retains about 61% of the parent compound's activity on gastric response to histamine, while this compound does not exhibit similar efficacy . Furthermore, research indicates that while nizatidine promotes gastrointestinal motility and gastric emptying through anti-acetylcholinesterase (AChE) activity, the contribution of its sulfoxide form to these effects is negligible .

Propiedades

Número CAS |

102273-13-2 |

|---|---|

Fórmula molecular |

C12H21N5O3S2 |

Peso molecular |

347.5 g/mol |

Nombre IUPAC |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |

Clave InChI |

TZKMWRJRDCJAFI-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

SMILES canónico |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Sinónimos |

N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |

Origen del producto |

United States |

Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?

A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including this compound. [, ] There is no information available about the pharmacological activity of this compound. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.